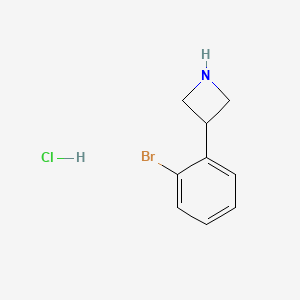

3-(2-bromophenyl)azetidine hydrochloride

Description

Properties

IUPAC Name |

3-(2-bromophenyl)azetidine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrN.ClH/c10-9-4-2-1-3-8(9)7-5-11-6-7;/h1-4,7,11H,5-6H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSVUKSWJSPJWPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)C2=CC=CC=C2Br.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1203682-24-9 | |

| Record name | 3-(2-bromophenyl)azetidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Transformations of 3 2 Bromophenyl Azetidine Hydrochloride and Azetidine Scaffolds

Strain-Driven Reactivity of Azetidine (B1206935) Ring

The azetidine ring is characterized by a significant degree of ring strain, a consequence of the deviation of its bond angles from the ideal tetrahedral angle. This internal strain is a primary driver of its chemical reactivity. rsc.orgresearchwithrutgers.com The strain energy of the azetidine ring is estimated to be approximately 25.4 kcal/mol. rsc.orgrsc.org This value is intermediate between the highly strained and reactive aziridine (B145994) ring (approx. 27.7 kcal/mol) and the relatively stable and unreactive five-membered pyrrolidine (B122466) ring (approx. 5.4 kcal/mol). rsc.orgresearchgate.net

This considerable ring strain makes the azetidine scaffold susceptible to reactions that involve the cleavage of the endocyclic carbon-nitrogen bonds, as this process relieves the inherent strain. rsc.org While the ring is strained, it is notably more stable than aziridines, allowing for easier handling while still possessing unique reactivity that can be triggered under specific conditions. rsc.orgresearchwithrutgers.com This balance of stability and strain-driven reactivity makes azetidines valuable intermediates in organic synthesis, serving as precursors for a variety of homologated amines and other heterocyclic systems. rsc.org

Table 1: Comparative Ring Strain Energies of Cyclic Amines

| Heterocycle | Ring Size | Approximate Ring Strain Energy (kcal/mol) |

|---|---|---|

| Aziridine | 3 | 27.7 rsc.org |

| Azetidine | 4 | 25.4 rsc.orgresearchgate.net |

| Pyrrolidine | 5 | 5.4 rsc.orgresearchgate.net |

| Piperidine (B6355638) | 6 | ~0 researchgate.net |

Nucleophilic Ring-Opening Reactions

One of the most characteristic reactions of the azetidine ring is its opening by nucleophiles. Azetidines themselves can be relatively stable, often requiring activation to facilitate ring-opening. magtech.com.cn A common method for activation is the formation of an azetidinium salt, such as the hydrochloride salt of 3-(2-bromophenyl)azetidine (B13540556). bohrium.com Protonation or alkylation of the nitrogen atom enhances the electrophilicity of the ring carbons, making them more susceptible to nucleophilic attack in an SN2-type process. bohrium.com

The regioselectivity of the nucleophilic attack on an unsymmetrical azetidinium ion is heavily influenced by the substitution pattern on the ring, including steric and electronic effects. magtech.com.cnbohrium.com

Electronic Effects : Substituents that can stabilize a positive charge in the transition state, such as aryl groups, direct the nucleophilic attack to the adjacent carbon atom (the C2 position). magtech.com.cn In the case of 3-(2-bromophenyl)azetidine, the phenyl group at C3 would influence the reactivity, though the primary sites of attack in ring-opening are the carbons adjacent to the nitrogen (C2 and C4).

Steric Effects : Nucleophilic attack generally occurs at the less sterically hindered carbon atom adjacent to the nitrogen. For azetidinium ions lacking a substituent at the C4 position, nucleophilic attack is commonly observed at C4. organic-chemistry.orgresearchgate.net Conversely, if a substituent is present at C4, the attack often shifts to the C2 position. organic-chemistry.org

The process is often highly stereoselective, proceeding with an inversion of configuration at the center of attack, which is characteristic of an SN2 mechanism. nih.gov

Table 2: General Regioselectivity of Nucleophilic Attack on Substituted Azetidinium Ions

| Azetidinium Substitution Pattern | Primary Site of Nucleophilic Attack | Controlling Factor |

|---|---|---|

| Unsubstituted at C4 | C4 organic-chemistry.org | Steric hindrance |

| Substituted at C4 (e.g., methyl group) | C2 organic-chemistry.org | Steric hindrance |

| 2-Alkyl substituent (N-alkoxy carbonyl activated) | C4 bohrium.com | Steric/Electronic |

| 2-Electron-withdrawing group (e.g., aryl) | C2 magtech.com.cnbohrium.com | Electronic |

While the formation of an azetidinium salt is a common non-catalytic method to activate the ring for nucleophilic opening, catalytic methods have also been developed. organic-chemistry.orgnih.gov Lewis acids can be employed to catalyze ring-opening reactions. magtech.com.cn The Lewis acid coordinates to the nitrogen atom, which polarizes the C-N bonds and increases the electrophilicity of the ring carbons, functioning similarly to protonation. nih.gov

Furthermore, sophisticated catalytic systems have been devised for these transformations. For instance, chiral hydrogen-bond donor catalysts, such as squaramides, have been shown to promote highly enantioselective ring-opening of 3-substituted azetidines by acyl and alkyl halides. acs.org In these systems, the catalyst is believed to facilitate the reaction by driving the formation of the azetidinium intermediate and electrostatically organizing the resulting ion pair to control the stereochemical outcome. acs.org Cooperative catalysis involving both Brønsted and Lewis acids has also been reported for the ring-opening of aziridines and azetidines with organotrifluoroborates. acs.org

Ring Expansion Reactions

The strain inherent in the azetidine ring can also be harnessed to drive ring expansion reactions, providing synthetic routes to larger, often more therapeutically relevant, heterocyclic systems like pyrrolidines, piperidines, and azepanes. magtech.com.cnresearchgate.netacs.org

Azetidines can be converted into pyrrolidines (five-membered rings) and other larger heterocycles through intramolecular rearrangements. researchgate.netnih.gov A common strategy involves installing a side chain on the azetidine ring that contains a nucleophile or a latent leaving group.

For example, azetidines bearing a 3-hydroxypropyl side chain at the C2 position can undergo intramolecular N-alkylation after activation of the terminal alcohol. acs.orgnih.gov This process forms a strained bicyclic azetidinium intermediate (a 1-azonia-bicyclo[3.2.0]heptane system). nih.gov Subsequent nucleophilic attack on this intermediate can lead to the cleavage of one of the C-N bonds of the original azetidine ring, resulting in a ring-expanded product. The distribution of products, such as pyrrolidines versus azepanes (seven-membered rings), depends on the substitution pattern of the azetidine and the nature of the nucleophile used in the opening process. acs.orgnih.gov Another established method is the Stevens rearrangement of N-benzylazetidinium salts, which, when treated with a base, can rearrange to form 2-phenyl-substituted pyrrolidines. researchgate.net

Lewis acids can play a crucial role in promoting ring expansion and other rearrangement reactions of azetidines and related strained heterocycles. nih.govaminer.cn While many examples focus on vinyl-substituted systems, the general principle involves the activation of the substrate by the Lewis acid. The Lewis acid can coordinate to the nitrogen atom or a substituent, which facilitates the cleavage of a C-C or C-N bond and initiates a rearrangement cascade.

For instance, the Lewis acid-catalyzed ring expansion of vinyl aziridines to pyrrolines has been well-documented, demonstrating the utility of this approach for rearranging strained nitrogen heterocycles. nih.gov In the context of azetidines, a Lewis acid could mediate a rearrangement by first promoting the formation of an azetidinium ion or a carbocationic intermediate, which then undergoes a structural reorganization to a more stable, larger ring system. nih.gov DFT calculations have shown that such rearrangements can proceed through strained bicyclic intermediates, with the solvent and catalyst influencing the reaction pathway and energy barriers. aminer.cn

Derivatization and Functionalization of the Azetidine Ring

The azetidine ring, a four-membered nitrogen-containing heterocycle, possesses a significant ring strain of approximately 25.4 kcal/mol. rsc.org This strain, intermediate between that of highly reactive aziridines and more stable pyrrolidines, dictates its chemical behavior, allowing for unique functionalization reactions that can be initiated under specific conditions. rsc.orgresearchgate.net

Reactions at the Nitrogen Atom (N-Alkylation, Acylation)

The nitrogen atom of the azetidine ring, once deprotonated from its hydrochloride salt form, behaves as a typical secondary amine. Its nucleophilic character allows it to readily participate in N-alkylation and N-acylation reactions. These transformations are fundamental for introducing a variety of substituents, which can modulate the compound's steric and electronic properties, as well as its biological activity.

N-acylation is commonly achieved using acyl chlorides or anhydrides in the presence of a base. Similarly, N-alkylation can be performed with alkyl halides or through reductive amination with aldehydes or ketones. The choice of the N-substituent is often critical, as it can influence the reactivity of the azetidine ring itself, for instance, by acting as a directing group in subsequent functionalization steps. rsc.org The reaction of β-lactams (azetidin-2-ones), which are carbonyl derivatives of azetidines, with electrophiles like alkyl bromides demonstrates the reactivity of the azetidine nitrogen. bhu.ac.in

| Transformation | Typical Reagents | Purpose |

|---|---|---|

| N-Alkylation | Alkyl halides (e.g., R-Br, R-I), Aldehydes/Ketones with a reducing agent (e.g., NaBH3CN) | Introduction of alkyl groups to modify lipophilicity and steric bulk. |

| N-Acylation | Acyl chlorides (RCOCl), Carboxylic acid anhydrides ((RCO)2O) | Installation of carbonyl-containing groups, formation of amides. |

| N-Arylation | Aryl halides with a palladium catalyst (Buchwald-Hartwig amination) | Introduction of aromatic systems. uni-muenchen.de |

| N-Sulfonylation | Sulfonyl chlorides (RSO2Cl) | Formation of sulfonamides, often used as protecting groups. |

Functionalization of Carbon Atoms

Beyond the nitrogen atom, the carbon skeleton of the azetidine ring and the attached bromophenyl group offer numerous sites for modification.

Direct functionalization of C-H bonds on the azetidine ring represents a powerful and atom-economical strategy for introducing complexity. rsc.org These reactions often rely on transition-metal catalysis, particularly with palladium, to achieve regioselectivity. rsc.orgrsc.org

One notable method is the palladium(II)-catalyzed intramolecular γ-C(sp³)–H amination, which is used to synthesize functionalized azetidines from acyclic amine precursors. rsc.org In this approach, a directing group, such as a picolinamide (B142947), guides the metal catalyst to a specific C-H bond, enabling controlled cyclization. organic-chemistry.org For pre-existing azetidine rings, achieving selective C-H functionalization can be challenging but is possible through careful selection of directing groups and reaction conditions. nih.gov For example, C-H activation can be directed to the β-position of azetidine-containing carboxylic acids. nih.gov The development of these methods allows for the late-stage modification of complex molecules, which is highly valuable in drug discovery programs. nih.gov

The introduction of heteroatom substituents, such as hydroxyl, thiol, and amino groups, at the C3 position of the azetidine ring is crucial for creating key intermediates for pharmaceuticals. google.comchemicalbook.com

Alcohols: 3-Hydroxyazetidines can be synthesized through various routes. A common industrial method involves the reaction of epichlorohydrin (B41342) with an amine (like benzylamine (B48309) or t-butylamine) to form a 1,3-amino alcohol precursor, which then undergoes base-mediated ring closure. google.comgoogle.com The resulting N-substituted-3-hydroxyazetidine can be deprotected, often by catalytic hydrogenation, to yield 3-hydroxyazetidine hydrochloride. chemicalbook.comgoogle.com

Amines: 3-Aminoazetidines are important building blocks, particularly in medicinal chemistry. google.comchemrxiv.org Syntheses include the direct displacement of a leaving group at the C3 position (e.g., from 1-benzhydryl-3-methanesulfonyloxyazetidine) with an amine nucleophile. chemrxiv.org Another elegant approach is the aza-Michael addition of amines to methyl 2-(azetidin-3-ylidene)acetates, which are formed from N-Boc-azetidin-3-one. nih.govnih.gov A modified Strecker reaction on an azetidinone has also been used to prepare 3-amino-3-phenylazetidine. tandfonline.com

Thiols: While less commonly described, 3-thioazetidines can be prepared via nucleophilic substitution. A suitable C3-electrophile, such as a 3-iodo or 3-tosyloxyazetidine, can be displaced by a sulfur nucleophile like sodium hydrosulfide (B80085) or a thiol anion to install the thiol functionality.

The 2-bromophenyl group on the 3-(2-bromophenyl)azetidine hydrochloride scaffold is a versatile handle for a variety of transition-metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide range of substituents, effectively expanding the chemical space accessible from this single precursor.

The most prominent of these transformations are palladium-catalyzed reactions:

Suzuki-Miyaura Coupling: This reaction pairs the aryl bromide with a boronic acid or ester in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. This method is widely used to introduce new aryl or vinyl groups. A similar strategy has been successfully applied to a brominated pyrazole-azetidine hybrid, demonstrating its feasibility on complex heterocyclic systems. nih.gov

Buchwald-Hartwig Amination: This powerful C-N bond-forming reaction couples the aryl bromide with a primary or secondary amine, catalyzed by a palladium-phosphine complex. It provides a direct route to N-arylated products. uni-muenchen.de

Hiyama Coupling: This involves the coupling of the aryl bromide with an organosilane, catalyzed by palladium. organic-chemistry.org

Sonogashira Coupling: This reaction forms a C-C bond between the aryl bromide and a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst.

| Reaction | Coupling Partner | Bond Formed | Typical Catalyst System |

|---|---|---|---|

| Suzuki-Miyaura | R-B(OH)2 or R-B(OR')2 | C(aryl)-C(aryl/vinyl) | Pd(PPh3)4, Pd(OAc)2/ligand, Base (e.g., Na2CO3, K3PO4) |

| Buchwald-Hartwig | R2NH | C(aryl)-N | Pd2(dba)3/ligand (e.g., XPhos, RuPhos), Base (e.g., NaOtBu) |

| Sonogashira | R-C≡CH | C(aryl)-C(alkynyl) | PdCl2(PPh3)2, CuI, Base (e.g., Et3N) |

| Hiyama | R-Si(OR')3 | C(aryl)-C(aryl/vinyl) | Pd(OAc)2/ligand, Fluoride (B91410) source (e.g., TBAF) |

Metal-Based Functionalization (Direct and Catalyzed)

Metal-based transformations are central to the functionalization of azetidine scaffolds, enabling reactions that would otherwise be difficult to achieve. rsc.orgnih.gov These methods can be broadly categorized into direct metallation and metal-catalyzed processes.

Direct Metallation: This approach involves the deprotonation of an azetidine ring C-H bond using a strong organometallic base, typically an organolithium reagent, to form an azetidinyl anion. rsc.org This anion can then be trapped with various electrophiles. The regioselectivity of the deprotonation is highly dependent on the substituent on the azetidine nitrogen. For instance, N-Boc groups are generally inefficient at promoting lithiation, whereas other directing groups can facilitate site-selective functionalization at the C2 or C3 positions. rsc.orguni-muenchen.de

Metal-Catalyzed Functionalization: A wide range of metals are used to catalyze reactions on the azetidine ring and its substituents.

Palladium: As discussed, palladium is the preeminent metal for functionalizing azetidines. It catalyzes C-H amination to form the ring rsc.orgnsf.gov, cross-coupling reactions at the bromophenyl moiety uni-muenchen.denih.gov, and even ring-opening reactions of N-activated azetidines. researchgate.net

Copper: Copper catalysts are used for the synthesis of azetidines via photoinduced radical cyclization of ynamides nih.gov and for the direct alkylation of strained precursors like 1-azabicyclo[1.1.0]butane (ABB) with organometallic reagents. organic-chemistry.org

Nickel: Nickel-catalyzed procedures have been reported for the functionalization of 3-iodoazetidines and for achieving cross-coupling reactions. rsc.orguni-muenchen.de

Rhodium: Rhodium(II) acetate (B1210297) is known to catalyze the decomposition of diazoacetoacetamides, leading to the formation of β-lactams (azetidin-2-ones) via C-H insertion. bhu.ac.in

Iron and Cobalt: These earth-abundant metals are also emerging as catalysts for the arylation of azetidines. uni-muenchen.de

The development of metal-based functionalization strategies has significantly expanded the synthetic utility of azetidines, providing access to a diverse array of substituted structures that are crucial for advancing medicinal chemistry. researchgate.netrsc.org

Advanced Characterization and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atomic nuclei.

¹H NMR (Proton NMR) spectroscopy would be utilized to identify the number and types of hydrogen atoms present in the molecule. For 3-(2-bromophenyl)azetidine (B13540556) hydrochloride, one would expect to observe distinct signals for the aromatic protons on the bromophenyl ring and the aliphatic protons of the azetidine (B1206935) ring. The chemical shifts (δ) of the aromatic protons would likely appear in the downfield region (typically δ 7.0-8.0 ppm), with their splitting patterns providing information about their relative positions on the phenyl ring. The protons on the azetidine ring would be expected in the upfield region. The methine proton at the C3 position would be coupled to the adjacent methylene (B1212753) protons, and the methylene protons at the C2 and C4 positions would show characteristic splitting patterns, likely complicated by the ring strain and the presence of the nitrogen atom, which would be protonated in the hydrochloride salt form.

¹³C NMR (Carbon-13 NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton. The spectrum of 3-(2-bromophenyl)azetidine hydrochloride would be expected to show distinct signals for each unique carbon atom. The aromatic carbons would resonate in the δ 120-150 ppm range, with the carbon attached to the bromine atom showing a characteristic shift. The aliphatic carbons of the azetidine ring would appear at higher field strengths. For instance, in related azetidine structures, the carbons adjacent to the nitrogen typically appear in the δ 40-60 ppm range smolecule.com.

¹⁵N NMR (Nitrogen-15 NMR) , although less common, could provide valuable information about the electronic environment of the nitrogen atom in the azetidine ring. The chemical shift would be indicative of the hybridization and bonding of the nitrogen.

¹⁹F NMR (Fluorine-19 NMR) would only be applicable if fluorine substituents were present in the molecule. For the named compound, this technique is not relevant.

A representative, though not specific, example of NMR data for an azetidine derivative can be found in studies of complex azetidine-based scaffolds, where detailed assignments are made using various NMR techniques nih.gov.

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals from ¹H and ¹³C NMR spectra and for determining the connectivity of atoms within the molecule.

COSY (Correlation Spectroscopy) would reveal proton-proton (¹H-¹H) coupling correlations, helping to establish the sequence of protons within the azetidine ring and on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms (¹H-¹³C), allowing for the definitive assignment of which protons are attached to which carbons.

HMBC (Heteronuclear Multiple Bond Correlation) provides information about longer-range couplings between protons and carbons (typically 2-3 bonds). This is particularly useful for connecting the azetidine ring to the 2-bromophenyl substituent by observing correlations between the azetidine protons and the aromatic carbons, and vice versa.

These 2D NMR techniques are standard in the characterization of novel heterocyclic compounds and would be indispensable for the structural confirmation of this compound.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound, the mass spectrum would be expected to show a molecular ion peak (M⁺) or, more likely, a protonated molecular ion peak ([M+H]⁺) corresponding to the free base. The presence of bromine would be indicated by a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by 2 mass units (for the ⁷⁹Br and ⁸¹Br isotopes).

High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental formula with a high degree of confidence. This is a critical step in confirming the identity of a newly synthesized compound. For example, HRMS data for related complex azetidine derivatives has been used to confirm their calculated elemental compositions nih.gov.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. In the IR spectrum of this compound, characteristic absorption bands would be expected. These would include:

N-H stretching vibrations for the secondary amine hydrochloride salt, likely appearing as a broad band in the region of 2400-3200 cm⁻¹.

C-H stretching vibrations for the aromatic and aliphatic C-H bonds (around 2850-3100 cm⁻¹).

C-N stretching vibrations of the azetidine ring.

Aromatic C=C stretching vibrations in the 1400-1600 cm⁻¹ region.

C-Br stretching vibration, which would appear in the fingerprint region at lower wavenumbers.

For comparison, the IR spectrum of the parent azetidine molecule shows characteristic C-H and N-H stretching frequencies indexcopernicus.com.

Chromatographic Methods for Purity Assessment (e.g., TLC, HPLC)

Chromatographic techniques are essential for assessing the purity of a compound.

Thin-Layer Chromatography (TLC) would be used as a quick and simple method to monitor the progress of reactions and to get a preliminary indication of the purity of the product. The retention factor (Rf) would be determined using an appropriate solvent system.

High-Performance Liquid Chromatography (HPLC) is a more quantitative method for purity assessment. A suitable column (e.g., C18) and mobile phase would be used to separate the target compound from any impurities. The purity would be determined by the relative area of the peak corresponding to this compound in the chromatogram.

The use of these chromatographic methods is standard practice in the synthesis and purification of novel compounds to ensure they meet the required purity standards for further study.

Applications in Chemical Synthesis and Scaffold Design

Role as a Key Building Block for Complex Organic Molecules

3-(2-bromophenyl)azetidine (B13540556) hydrochloride serves as a crucial starting material for the synthesis of a wide array of complex organic molecules, particularly those with pharmaceutical or biological significance. google.comnih.gov The azetidine (B1206935) ring is a desirable scaffold in medicinal chemistry due to its conformational rigidity and ability to introduce three-dimensional character into flat molecules, which can enhance binding to biological targets. enamine.net The presence of the 2-bromophenyl group offers a reactive handle for further functionalization through various cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, allowing for the introduction of diverse substituents and the construction of intricate molecular frameworks. researchmap.jp

The inherent ring strain of the azetidine core also makes it susceptible to ring-opening reactions, providing access to highly functionalized acyclic amines that are otherwise challenging to synthesize. rsc.orgclockss.org This reactivity allows for the transformation of the compact azetidine structure into more elaborate linear or cyclic systems. rsc.org For instance, the ring can be expanded to form larger heterocycles like pyrrolidines or piperidines, which are prevalent motifs in many bioactive compounds. clockss.org The combination of the azetidine scaffold and the reactive bromophenyl moiety makes this compound a key intermediate in the synthesis of compounds for drug discovery programs, including those targeting the central nervous system. nih.govnih.gov

Azetidines as Chiral Templates in Asymmetric Synthesis

Chiral azetidine derivatives are highly valuable as templates and auxiliaries in asymmetric synthesis, enabling the stereocontrolled formation of new chiral centers. ru.nl The rigid conformation of the azetidine ring can effectively shield one face of a reacting molecule, directing the approach of reagents to the opposite face and thus inducing high levels of stereoselectivity. ru.nl While specific studies on the enantiomerically pure form of 3-(2-bromophenyl)azetidine hydrochloride are not extensively documented, the principles of using chiral azetidines are well-established. researcher.life

The synthesis of enantiopure azetidines has been achieved through various methods, including the use of chiral starting materials or through asymmetric catalytic processes. acs.orgnih.govnih.gov Once obtained in a chiral form, these azetidines can be employed as chiral ligands for metal catalysts or as chiral auxiliaries that are temporarily incorporated into a molecule to direct a stereoselective transformation and then subsequently removed. ru.nlnih.gov The application of functionalized azetidines in asymmetric catalysis has been demonstrated in reactions like the diethylzinc (B1219324) addition to aldehydes, where they have been shown to induce high enantioselectivity. ru.nl The development of general and efficient methods for the synthesis of enantioenriched C2-substituted azetidines highlights their growing importance in creating chiral building blocks for complex molecule synthesis. acs.org

Development of Novel Heterocyclic Systems

The unique reactivity of the azetidine ring, stemming from its inherent strain, makes this compound a valuable precursor for the development of novel heterocyclic systems. mdpi.com The four-membered ring can undergo a variety of ring-expansion and rearrangement reactions to afford larger and more complex heterocyclic structures. rsc.orgclockss.org For example, treatment with appropriate reagents can lead to the formation of five-membered rings like pyrrolidines or six-membered rings such as piperidines. clockss.org

Furthermore, the 2-bromophenyl substituent provides a site for intramolecular cyclization reactions. For instance, after conversion of the bromine to a different functional group, it could react with the azetidine nitrogen or a substituent on the nitrogen to form fused heterocyclic systems. The synthesis of fused and spiro nitrogen-containing heterocycles is an active area of research due to their prevalence in biologically active natural products and pharmaceuticals. mdpi.com The use of azetidine derivatives in cycloaddition reactions and as synthons for rearrangements has been shown to produce a diverse range of heterocyclic structures, including pyrroles, pyrrolidinones, and imidazolidinones. rsc.org The synthesis of a 1,5-diazacycl[3.3.2]azine-2,4-dione system has been demonstrated through the intramolecular cyclization of a related ester derivative, showcasing the potential for creating novel ring systems. monash.edu

Utilization in Materials Science Research

Azetidine derivatives are finding increasing use in the field of materials science, particularly in the synthesis of functional polymers and energetic materials. rsc.orgresearchgate.net The ring-opening polymerization of azetidines can produce polyamines with various architectures, which have applications as coatings, for CO2 adsorption, and in materials templating. rsc.orgutwente.nl The specific properties of the resulting polymers can be tuned by the substituents on the azetidine ring.

The incorporation of azetidinium groups into polymer backbones can create reactive polymers that can be used for cross-linking or further functionalization. researchgate.netugent.be In the realm of energetic materials, the strained azetidine ring can contribute to the energy content of a molecule. acs.orgbohrium.com The synthesis of azetidine-based energetic materials has been explored, with the stereochemistry of the azetidine derivatives influencing their physical properties. acs.org The introduction of nitro groups onto the azetidine structure is a strategy to enhance molecular density and enthalpy of formation, key characteristics for energetic materials. nih.gov While direct applications of this compound in this area are not reported, its structural motifs suggest potential as a precursor for novel functional materials.

Application as Ligands in Catalysis (e.g., Metal-Ligand Complexes)

Functionalized azetidines have emerged as effective ligands in metal-catalyzed reactions. researchmap.jprsc.org The nitrogen atom of the azetidine ring can coordinate to a metal center, and the substituents on the ring can influence the steric and electronic properties of the resulting catalyst, thereby affecting its activity and selectivity. nih.gov The 2-bromophenyl group in this compound could potentially be involved in the formation of palladacycles, which are important intermediates in many cross-coupling reactions. frontiersin.org

Azetidine-based ligands have been successfully employed in copper-catalyzed Henry reactions, leading to high enantioselectivities. nih.gov They have also been used to form water-soluble catalysts for Suzuki-Miyaura and Sonogashira cross-coupling reactions. researchmap.jp The coordination chemistry of azetidine derivatives with metals like copper(II) and zinc(II) has been studied, revealing their ability to form stable complexes. researchmap.jp The development of new catalytic systems based on aziridine (B145994) and azetidine ligands for Suzuki-Miyaura reactions has demonstrated their potential to achieve high efficiency with low catalyst loadings. mdpi.com

Utility in Design of Probes for Chemical Biology Research

Azetidine scaffolds are valuable tools in the design of chemical probes for studying biological systems. acs.org Their rigid structure can help to pre-organize appended functional groups in a specific spatial orientation, which can be crucial for selective binding to a biological target. The incorporation of an azetidine ring into a molecule can also improve its physicochemical properties, such as solubility and metabolic stability. nih.govnih.gov

The 2-bromophenyl group of this compound can serve as a versatile anchor point for the attachment of reporter groups, such as fluorophores or affinity tags, or for linking the molecule to a solid support for use in affinity chromatography. This functional handle allows for the straightforward synthesis of a diverse library of probes with varied properties. While direct examples of probes derived from this specific compound are not prevalent, the general utility of functionalized azetidines in creating lead-like molecules for targeting the central nervous system underscores their potential in chemical biology. nih.govresearchgate.net The development of azetidine-based scaffolds for diversity-oriented synthesis provides a platform for generating novel probes for chemical and drug discovery. nih.gov

Data Tables

Table 1: Applications of Azetidine Derivatives in Synthesis and Materials Science

| Application Area | Specific Use | Key Features of Azetidine Scaffold | Representative References |

|---|---|---|---|

| Complex Molecule Synthesis | Building block for bioactive molecules | Conformational rigidity, 3D structure | google.com, nih.gov |

| Precursor for acyclic amines via ring-opening | Inherent ring strain | rsc.org, clockss.org | |

| Asymmetric Synthesis | Chiral template or auxiliary | Rigid conformation for stereocontrol | ru.nl, researcher.life |

| Chiral ligand for metal catalysts | Induces enantioselectivity | nih.gov, ru.nl | |

| Novel Heterocyclic Systems | Precursor for ring-expansion reactions | Strain-driven reactivity | rsc.org, clockss.org |

| Scaffold for fused and spiro heterocycles | Versatile reaction pathways | mdpi.com | |

| Materials Science | Monomer for functional polymers (polyamines) | Ring-opening polymerization | rsc.org, utwente.nl |

| Component of energetic materials | Strained ring contributes to energy content | acs.org, bohrium.com | |

| Catalysis | Ligand for metal-catalyzed reactions | Coordination to metal centers, tunable properties | researchmap.jp, nih.gov |

| Chemical Biology | Scaffold for chemical probes | Rigid structure, improved physicochemical properties | acs.org, nih.gov |

Table 2: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Azetidine |

| Pyrrolidine (B122466) |

| Piperidine (B6355638) |

| Suzuki-Miyaura |

| Sonogashira |

| Pyrrole |

| Pyrrolidinone |

| Imidazolidinone |

| 1,5-diazacycl[3.3.2]azine-2,4-dione |

| Diethylzinc |

| Copper(II) |

| Zinc(II) |

Mechanistic Insights into Azetidine Chemistry

Reaction Pathway Elucidation for Azetidine (B1206935) Formation and Transformations

The synthesis of the azetidine ring can be achieved through various reaction pathways, each with its own mechanistic nuances.

Intramolecular Cyclizations: A common strategy for azetidine formation is intramolecular cyclization. This can proceed through several mechanisms:

Nucleophilic Substitution (SN2): This pathway involves the intramolecular attack of a nitrogen atom on a carbon bearing a good leaving group (e.g., halogen, mesylate). nih.gov

Palladium-Catalyzed C-H Amination: An intramolecular γ-C(sp³)–H amination catalyzed by palladium(II) offers a modern approach. rsc.org The mechanism involves the generation of an alkyl-Pd(IV) species, which, after displacement of a tosylate anion, undergoes intramolecular cyclization to form the azetidine ring. rsc.org

Radical Cyclization: A photoredox-catalyzed approach using a copper complex can initiate a radical 4-exo-dig cyclization of ynamides to form azetidines. nih.gov This method demonstrates excellent control over regioselectivity, proceeding through a typically disfavored anti-Baldwin cyclization pathway. nih.gov

Epoxide Aminolysis: Lewis acid-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines provides a regioselective route to 3-hydroxyazetidines. nih.gov Lanthanum(III) trifluoromethanesulfonate (B1224126) (La(OTf)₃) has been shown to effectively promote the C3-selective attack of the amine on the epoxide ring. nih.gov

[2+2] Cycloadditions: The aza-Paternò-Büchi reaction, an intermolecular [2+2] photocycloaddition, can be used to synthesize azetidines from 2-isoxazoline-3-carboxylates and alkenes. rsc.org This reaction is promoted by visible light and an Iridium(III) photocatalyst, proceeding via triplet energy transfer. rsc.org

Ring Contraction: N-sulfonylazetidines can be synthesized through a one-pot nucleophilic addition-ring contraction of α-bromo N-sulfonylpyrrolidinones. organic-chemistry.org

Strain-Release Reactions: Highly strained azabicyclo[1.1.0]butanes (ABBs) serve as versatile precursors for azetidines. Their high ring strain facilitates modular construction through various transformations:

Radical Strain-Release (RSR) Photocatalysis: A visible-light-driven method allows for the synthesis of densely functionalized azetidines by reacting ABBs with sulfonylimines. chemrxiv.orgresearchgate.net The process is initiated by an organic photosensitizer that facilitates an energy-transfer process, leading to the formation of radical intermediates that are intercepted by the ABB. chemrxiv.orgresearchgate.net

Homologation of Boronic Esters: The reaction of azabicyclo[1.1.0]butyl lithium with a boronic ester, followed by N-protonation and a 1,2-metalate rearrangement, leads to the cleavage of the central C-N bond and formation of an azetidine boronic ester. rsc.orgorganic-chemistry.org

Intermediates in Azetidine Reactions

The reaction pathways for azetidine synthesis and transformation involve a variety of transient species.

Radical Intermediates:

Diradicals: In the photoinduced [2+2] cycloaddition for azetidine formation, a stepwise pathway involving the initial formation of a diradical intermediate is observed. acs.org

Tosyl and Iminyl Radicals: In the radical strain-release photocatalysis using ABBs and sulfonyl imines, laser flash photolysis (LFP) studies have identified the transient tosyl radical. researchgate.net This radical reacts with the ABB to form a subsequent radical intermediate. chemrxiv.orgresearchgate.net

Ionic and Organometallic Intermediates:

Azetidinium Ions: Acid-mediated ring-opening of N-aryl azetidines proceeds through the protonation of the azetidine nitrogen, forming an azetidinium ion. This intermediate is then susceptible to intramolecular nucleophilic attack. nih.gov

N-Acylium Chloride and Ketenes: In the formation of β-lactams (azetidinones) from acid chlorides and imines, proposed intermediates include N-acylium chlorides and ketenes, which undergo cycloaddition with the imine. bhu.ac.in

Palladium(IV) Intermediates: As mentioned, Pd(IV) species are key intermediates in the intramolecular C-H amination pathway to azetidines. rsc.org

Titanacyclopropanes: In the Ti(IV)-mediated Kulinkovich-type coupling of oxime ethers with Grignard reagents to form spirocyclic NH-azetidines, a titanacyclopropane intermediate is proposed. rsc.org

Lithio-azetines: The α-lithiation–elimination of N-Boc-3-methoxyazetidine generates N-Boc-2-lithio-2-azetine as an intermediate, which can be trapped by various electrophiles. nih.gov

Aza-ylides: The Staudinger reaction between a phosphine (B1218219) and an azide (B81097) is a well-known method for forming aza-ylide intermediates. researchgate.net In the case of 3-azido-1,2-diols, the initially formed aza-ylide can undergo intramolecular cyclization to yield either azetidines or aziridines, depending on the reaction conditions. researchgate.net

Influence of Substituents on Reaction Mechanism and Outcome

Substituents on the azetidine ring or its precursors can significantly influence the reaction mechanism, rate, and the nature of the final products.

Electronic Effects:

N-Substituents on Azetidines: The nature of the substituent on the azetidine nitrogen has a profound effect on its basicity and stability. In acid-mediated ring-opening, electron-withdrawing aryl groups decrease the pKa of the azetidine nitrogen. nih.gov For instance, an N-phenyl analogue has a pKa of 4.3, while an N-pyridyl analogue has a calculated pKa of -1.1. nih.gov This lower basicity reduces the concentration of the protonated, reactive intermediate at a given pH, thereby enhancing the stability of the azetidine ring. nih.gov

Substituents on Aziridine (B145994) Precursors: In the formation of azomethine ylides from aziridines, a computational study showed that substituents can drastically lower the high activation energy of the parent compound. nih.gov Anionic species were found to be particularly effective in increasing the calculated reaction rate. nih.gov

N-Substituents on Aziridine Ring-Opening: The reactivity and regioselectivity of nucleophilic ring-opening of N-substituted aziridines are influenced by the electronic nature of the N-substituent. researchgate.net Electron-withdrawing groups on the nitrogen activate the ring for nucleophilic attack. researchgate.net

Steric Effects:

Bulky N-Substituents: In the rhodium(II) acetate-catalyzed decomposition of diazoacetoactamides, bulky N-substituents favor the formation of β-lactams through methylene (B1212753) insertion into a carbon-carbon bond. bhu.ac.in

The table below summarizes the effect of N-substituents on the stability of aryl azetidines in acidic conditions.

| N-Substituent | Azetidine Nitrogen pKa (Determined) | Stability (T₁/₂) at pH 1.8 |

| Phenyl | 4.3 | Low |

| Pyridyl | Not determined (Calc. -1.1) | High |

| Dimethyl amide on pendant group | - | Reference Stability |

| Azetidine amide on pendant group | - | Enhanced Stability |

Data compiled from a study on intramolecular ring-opening decomposition of aryl azetidines. nih.gov

Experimental Mechanistic Studies (e.g., Radical Trapping, Deuterium (B1214612) Labeling, Stoichiometric Experiments)

A variety of experimental techniques are employed to probe the mechanisms of azetidine reactions.

Radical Trapping:

Electron Paramagnetic Resonance (EPR) Spectroscopy: In the photocatalytic synthesis of azetidines from ABBs, EPR experiments using a spin trap were conducted to gain more information about the key radical intermediates involved in the reaction. researchgate.net

Deuterium Labeling:

Kinetic Isotope Effect (KIE): Deuterium labeling is a powerful tool for studying reaction mechanisms, particularly for determining if a C-H bond is broken in the rate-determining step. researchgate.netchem-station.com The replacement of hydrogen with deuterium can alter reaction rates, an observation known as the kinetic isotope effect (KIE). princeton.edu

Mechanistic Elucidation: In a copper-catalyzed synthesis of azetidines, an ionic reduction of an unsaturated azetidine intermediate using deuterated triethylsilane was performed to produce a selectively deuterated azetidine, providing insights into the reduction step. nih.gov In studies of azido (B1232118) amino acid mutagenicity, deuterium substitution adjacent to the azide group resulted in a significant decrease in mutagenic potency, suggesting that a rate-limiting C-H bond cleavage is involved in the bioactivation mechanism. nih.gov Deuterium labeling experiments can also reveal the reversibility of C-H cleavage steps in catalytic cycles. researchgate.net

Stoichiometric Experiments:

Intermediate Isolation and Characterization: In some cases, proposed intermediates can be isolated and characterized through stoichiometric reactions. For example, a cyclopalladated intermediate was synthesized to support the hypothesis of a P(III)-directed C-H metalation event in a reaction involving indoles. researchgate.net

Confirmation of Reaction Pathways: Stoichiometric experiments can help confirm or rule out proposed mechanistic pathways. For instance, in the development of a method for generating N-Boc-2-lithio-2-azetine, varying the stoichiometry of the electrophile was used to probe the reaction pathway and identify side products. nih.gov

The following table provides examples of how experimental mechanistic studies have been applied to understand azetidine and related chemistries.

| Experimental Technique | System Studied | Mechanistic Insight Gained | Reference |

| Radical Trapping (EPR) | Photocatalytic synthesis of azetidines from ABBs | Provided evidence for the formation of key radical intermediates. | researchgate.net |

| Deuterium Labeling (KIE) | Bioactivation of azido amino acids | Indicated a rate-limiting C-H bond cleavage in the mutagenic activation mechanism. | nih.gov |

| Deuterium Labeling | Reduction of an unsaturated azetidine | Elucidated the mechanism of the reduction step. | nih.gov |

| Stoichiometric Experiment | Generation of a lithiated azetine | Helped to understand the reaction pathway and the formation of byproducts. | nih.gov |

Future Research Directions

Development of Novel and Efficient Synthetic Routes for Substituted Azetidines

The synthesis of azetidines, particularly those with dense functionalization, has historically been challenging compared to their five- and six-membered counterparts. thescience.devresearchgate.net Future research will prioritize the development of more efficient, scalable, and versatile synthetic methodologies.

Key areas of focus include:

Strain-Release Synthesis: Methods utilizing highly strained precursors, such as azabicyclo[1.1.0]butanes (ABBs), offer a powerful route to functionalized azetidines. chemrxiv.org A mild, visible-light-driven method using radical strain-release (RSR) photocatalysis has been reported to access densely functionalized azetidines. chemrxiv.org Further exploration of this strategy could enable the synthesis of complex stereopure azetidines that are otherwise difficult to produce. acs.org

Photocatalysis: Visible-light-mediated reactions, such as the aza-Paternò-Büchi reaction, are emerging as a powerful tool for constructing the azetidine (B1206935) core. chemrxiv.orgresearchgate.net An intermolecular [2+2] photocycloaddition of 2-isoxazoline-3-carboxylates with alkenes, using an Iridium(III) photocatalyst, has been shown to synthesize azetidines under visible light. rsc.org These methods are advantageous due to their efficiency and versatility. researchgate.net

Catalytic Cyclization: Developing new catalytic systems for intramolecular cyclization is crucial. Gold-catalyzed intermolecular oxidation of alkynes to form reactive α-oxo gold carbenes, which then undergo intramolecular N-H insertion, presents a flexible synthesis for chiral azetidin-3-ones. nih.gov Additionally, palladium(II)-catalyzed intramolecular γ-C(sp³)–H amination provides another route to functionalized azetidines. rsc.org

Multi-component Reactions: Designing one-pot, multi-component reactions can significantly improve efficiency. A domino protocol for synthesizing 7-arylbenzo[c]acridine-5,6-diones has been developed using a simple acid catalyst, showcasing the potential of such strategies. rsc.org

Broadening Substrate Scope: Many existing methods are limited in their substrate scope. organic-chemistry.org Future work should aim to develop robust methods applicable to a wide range of precursors, including those needed for specific targets like 3-(2-bromophenyl)azetidine (B13540556) hydrochloride. For instance, methods for preparing 3-arylazetidines via Suzuki coupling or from arylglycine derivatives offer promising starting points. organic-chemistry.orgnih.gov Iodocyclisation of homoallylamines also provides a high-yield, stereoselective route to 2-(iodomethyl)azetidine derivatives, which can be further functionalized. nih.gov

Exploration of Underexplored Reactivity Profiles

The reactivity of the azetidine ring is largely governed by its significant ring strain (approx. 25.4 kcal/mol). researchgate.netrsc.org This inherent strain makes the ring more stable and easier to handle than aziridines, yet reactive enough to be triggered under specific conditions. rsc.orgresearchwithrutgers.com Future research will focus on harnessing this unique reactivity.

Key research avenues include:

Strain-Driven Reactions: The ring strain can be exploited for ring-opening reactions or strain-release functionalization to build more complex molecular architectures. chemrxiv.orgresearchgate.net Investigating the ring-opening of fused aziridines provides a template for exploring similar transformations in azetidine systems. mdpi.com

Regio- and Stereoselective Functionalization: Achieving precise control over the functionalization of the azetidine core is a significant goal. The reactivity profile of lithiated N-Boc-2-arylazetidines has revealed unexpected results, such as an "ortho-effect" that leads to regioselective functionalization of the azetidine ring. researchgate.netrsc.org Further investigation into the "dynamic control of reactivity" with organolithium reagents could unlock new synthetic pathways. cnr.it

Thermal Isomerization: The discovery that 2-(iodomethyl)azetidines can thermally isomerize to form 3-iodopyrrolidines opens up new possibilities for synthesizing related heterocyclic structures. nih.gov Understanding and controlling this azetidine-to-pyrrolidine rearrangement pathway is a key area for future study. nih.gov

Novel Transformations: The development of methods to synthesize versatile intermediates like azetidin-3-ones from N-propargylsulfonamides allows for the creation of a wide range of functionalized azetidines. nih.gov Exploring the subsequent transformations of these intermediates will expand the chemical space accessible from the azetidine scaffold.

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry is becoming an indispensable tool in modern organic synthesis. For azetidines, computational models can guide synthesis, predict reactivity, and accelerate the discovery of new compounds.

Future directions in this area involve:

Predicting Reaction Feasibility: Researchers have successfully used computational models to predict which substrate pairs will react to form azetidines via photocatalysis. thescience.devmit.edu By calculating factors like frontier orbital energies, these models can prescreen compounds, saving significant time and resources compared to traditional trial-and-error approaches. thescience.devmit.edu

Understanding Reaction Mechanisms: Density Functional Theory (DFT) calculations and other quantum chemical methods are being used to elucidate complex reaction mechanisms, such as those in strain-release photocatalysis and the ring-formation reactions of oxiranes to form azetidines. chemrxiv.orgacs.org These insights are crucial for optimizing reaction conditions and designing new synthetic routes.

In Silico Screening and Drug Design: Computational tools are used to design and evaluate novel azetidine derivatives for specific biological targets. researchgate.netresearchgate.net Molecular docking, ADME (absorption, distribution, metabolism, and excretion) studies, and molecular dynamics simulations can predict the binding affinity and pharmacokinetic properties of new compounds, identifying promising candidates for further pharmacological evaluation. researchgate.netresearchgate.netnih.gov This approach allows for the pre-optimization of compound libraries for specific applications, such as targeting the central nervous system (CNS). nih.gov

Design of Azetidine-Based Scaffolds for Diverse Chemical Applications

The rigid, three-dimensional structure of the azetidine ring makes it a "privileged" scaffold in medicinal chemistry. mdpi.comenamine.netcore.ac.uk It can impart favorable physicochemical properties, such as improved metabolic stability and bioavailability. acs.org

Future research will focus on:

Diversity-Oriented Synthesis (DOS): The development of synthetic pathways to generate diverse collections of azetidine-based scaffolds is a major goal. nih.gov Research has demonstrated the synthesis and diversification of densely functionalized azetidines to create a wide variety of fused, bridged, and spirocyclic ring systems. acs.orgnih.gov

Scaffolds for CNS-Active Compounds: The azetidine ring is an attractive scaffold for developing CNS-active compounds due to the stringent property requirements for blood-brain barrier penetration. nih.govnih.gov Future work will involve designing and synthesizing azetidine libraries optimized with key "drug-like" parameters for CNS applications. nih.gov

Fragment-Based Drug Design (FBDD): The conformational rigidity of the azetidine scaffold is highly advantageous for FBDD. enamine.net Incorporating the azetidine motif can reduce the entropic penalty of binding to a biological target, potentially leading to higher affinity. enamine.net The development of new azetidine-containing building blocks is essential for expanding the application of this strategy. enamine.netmorressier.com

Novel Heterocyclic Systems: The azetidine core can be integrated into larger, more complex heterocyclic systems. The synthesis of 3,3-diarylazetidines, for example, creates motifs that are less common in medicinal chemistry literature than their pyrrolidine (B122466) or piperidine (B6355638) analogs, offering access to new chemical space. core.ac.ukmorressier.com

Q & A

Q. What are the optimal synthetic routes for 3-(2-bromophenyl)azetidine hydrochloride, and how can purity be ensured during synthesis?

Methodological Answer: The synthesis typically involves cyclization of bromophenyl precursors with azetidine-forming reagents. Key steps include:

- Buchwald-Hartwig amination to couple 2-bromophenyl derivatives with azetidine intermediates .

- Hydrochloride salt formation via HCl gas or aqueous HCl to stabilize the amine group .

- Purity optimization : Use preparative HPLC (C18 column, acetonitrile/water with 0.1% TFA) to isolate >95% pure product. Confirm purity via -NMR (DMSO-) and LC-MS (ESI+) to detect residual solvents or unreacted intermediates .

Q. How should researchers characterize the structural stability of this compound under varying pH conditions?

Methodological Answer:

- pH Stability Assay : Dissolve the compound in buffers (pH 2–12) and incubate at 25°C/37°C. Monitor degradation via UV-Vis (λ = 254 nm) and LC-MS over 24–72 hours .

- Key Findings : The azetidine ring is prone to hydrolysis under strongly acidic (pH < 3) or basic (pH > 10) conditions. Bromophenyl substitution enhances steric protection, reducing ring-opening kinetics compared to unsubstituted azetidines .

Advanced Research Questions

Q. What mechanisms underlie the neuroprotective effects of azetidine derivatives like this compound in oxidative stress models?

Methodological Answer:

- In vitro Models : Use SH-SY5Y cells treated with MPP+ or rotenone to induce oxidative stress. Pretreat with 10–100 µM compound and measure:

- Mitochondrial membrane potential (JC-1 assay).

- ROS levels (DCFH-DA fluorescence).

- Apoptosis markers (caspase-3/7 activity) .

- Mechanistic Insight : The bromophenyl group enhances lipophilicity, aiding blood-brain barrier penetration. The azetidine moiety modulates NLRP3 inflammasome activity, reducing IL-1β secretion in microglia .

Q. How can computational modeling predict the binding affinity of this compound to dopamine receptors?

Methodological Answer:

- Docking Studies : Use AutoDock Vina or Schrödinger Maestro to model interactions with D2/D3 receptors.

- Receptor Preparation : Retrieve PDB structures (e.g., 7D7Q for D3) and optimize protonation states.

- Ligand Preparation : Generate 3D conformers of the compound with Open Babel, accounting for hydrochloride salt dissociation .

- Key Interactions : The bromine atom forms halogen bonds with Tyr 365 in D3, while the azetidine NH interacts with Asp 110 via salt bridges. Predicted : 120 nM (D3) vs. 450 nM (D2) .

Q. How should researchers resolve contradictions in reported solubility data for this compound?

Methodological Answer:

- Contradictory Data : Some studies report >10 mg/mL in DMSO, while others note <1 mg/mL in PBS.

- Resolution Strategy :

- Standardized Protocols : Use USP-class solubility apparatus with controlled temperature (25°C ± 0.5).

- Ionic Strength Adjustment : Add NaCl (0.9% w/v) to mimic physiological conditions.

- Analytical Validation : Quantify dissolved compound via HPLC-UV (220 nm) after filtration (0.22 µm nylon) .

- Findings : Solubility is highly pH-dependent (1.2 mg/mL at pH 7.4 vs. 8.5 mg/mL at pH 5.0) due to protonation of the azetidine NH group .

Methodological Best Practices

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.